(2,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone
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Overview
Description
(2,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and reduce by-products . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be integrated into the production process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The methanone group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
(2,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of methoxy and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C17H14O5 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C17H14O5/c1-20-11-4-5-12(16(8-11)21-2)17(19)14-9-22-15-6-3-10(18)7-13(14)15/h3-9,18H,1-2H3 |
InChI Key |
UAXROITXIFZSNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O)OC |
Origin of Product |
United States |
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